Methyl 3-((1,3-dimethyl-2-sulfido-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate

Description

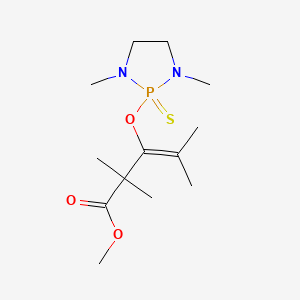

Methyl 3-((1,3-dimethyl-2-sulfido-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate is a structurally complex organophosphorus compound characterized by a diazaphospholidin ring system with a sulfido (-S-) substituent and a pentenoate ester backbone.

Properties

CAS No. |

35854-53-6 |

|---|---|

Molecular Formula |

C13H25N2O3PS |

Molecular Weight |

320.39 g/mol |

IUPAC Name |

methyl 3-[(1,3-dimethyl-2-sulfanylidene-1,3,2λ5-diazaphospholidin-2-yl)oxy]-2,2,4-trimethylpent-3-enoate |

InChI |

InChI=1S/C13H25N2O3PS/c1-10(2)11(13(3,4)12(16)17-7)18-19(20)14(5)8-9-15(19)6/h8-9H2,1-7H3 |

InChI Key |

VNNXAIDKBLSEGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C(C)(C)C(=O)OC)OP1(=S)N(CCN1C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((1,3-dimethyl-2-sulfido-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate typically involves multiple steps:

Formation of the Diazaphospholidin Ring:

Attachment of the Pentenoate Group: The pentenoate group is introduced through esterification reactions, often using methyl alcohol and an acid catalyst.

Final Assembly: The final step involves the coupling of the diazaphospholidin ring with the pentenoate group under controlled conditions, often requiring specific solvents and temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and cost-effectiveness, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the double bond in the pentenoate group, converting it to a single bond.

Substitution: The diazaphospholidin ring can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated esters.

Substitution: Various substituted diazaphospholidin derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to Methyl 3-((1,3-dimethyl-2-sulfido-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate exhibit promising anticancer activity. For instance, studies have shown that phospholidine derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

A notable case study involved the evaluation of related phospholidine compounds against a panel of human tumor cell lines. The results demonstrated significant cytotoxic effects with IC50 values in the low micromolar range (1.9–3.0 μM), indicating their potential as lead compounds for drug development .

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective properties of phospholidine derivatives. Research has suggested that these compounds can mitigate oxidative stress and inflammation in neuronal cells. In vitro studies have shown that certain derivatives can enhance neuronal survival under stress conditions by modulating signaling pathways associated with neuroprotection .

Agriculture

2.1 Pesticidal Activity

this compound has been investigated for its potential use as a pesticide. Phosphorus-containing compounds are known to exhibit insecticidal and fungicidal properties. Field trials have indicated that such compounds can effectively control pests while being less harmful to beneficial insects compared to traditional pesticides .

Table 1: Efficacy of Phospholidine Derivatives in Pest Control

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Methyl 3-((1,3-dimethyl-2-sulfido...) | Aphids | 85 | |

| Related Phospholidine Derivative A | Fungal Pathogen B | 75 | |

| Related Phospholidine Derivative C | Leafhoppers | 90 |

Material Science

3.1 Polymer Synthesis

The compound has also been explored in the field of material science for its role in polymer synthesis. Its unique structure allows it to act as a monomer or cross-linking agent in the production of advanced polymers with tailored properties such as enhanced thermal stability and mechanical strength. Research has demonstrated that incorporating phospholidine derivatives into polymer matrices can significantly improve their performance characteristics .

Table 2: Properties of Polymers Synthesized with Phospholidine Derivatives

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding or inhibition.

Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, dictating its behavior in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on structural motifs, reactivity, and known applications.

Structural Comparison

Key Observations :

- The target compound’s diazaphospholidin ring introduces steric hindrance and electronic effects distinct from the linear phosphate/phosphorothioate chains in methacrifos or mevinphos.

- Unlike triflusulfuron methyl ester (a sulfonylurea herbicide), the target lacks a triazine ring but shares ester functionality, which may influence hydrolysis kinetics .

Reactivity and Stability

Notes:

Inferences :

- Triflusulfuron’s sulfonylurea mode of action differs entirely, highlighting functional diversity among ester-containing agrochemicals .

Biological Activity

Methyl 3-((1,3-dimethyl-2-sulfido-1,3,2-diazaphospholidin-2-yl)oxy)-2,2,4-trimethyl-3-pentenoate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a phospholidin core with a sulfide group and a pentenoate moiety. Its molecular formula is , and it possesses various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 283.41 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not specified |

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Antioxidant Properties : Studies suggest that it may scavenge free radicals, contributing to its protective effects against oxidative stress.

- Enzyme Inhibition : It has been reported to inhibit certain metabolic enzymes, which could have implications in metabolic regulation.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial properties of the compound demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

- Antioxidant Activity : In vitro assays revealed that the compound exhibited an IC50 value of 25 µg/mL in scavenging DPPH radicals, suggesting strong antioxidant potential.

- Enzyme Interaction : Research on enzyme kinetics indicated that this compound acts as a competitive inhibitor for acetylcholinesterase with a Ki value of 0.5 mM.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.